Cas no 51355-91-0 (1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole)

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- STK349421
- EN300-229207
- 1-Chloromethyl-3,5-dimethyl-4-nitro-1H-pyrazole
- 1H-pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro-
- 1-(chloromethyl)-3,5-dimethyl-4-nitropyrazole
- MFCD04968629
- BBL039847
- ALBB-012572
- DTXSID601224340
- CS-0282787
- AKOS000307125
- 51355-91-0
-
- MDL: MFCD04968629
- インチ: InChI=1S/C6H8ClN3O2/c1-4-6(10(11)12)5(2)9(3-7)8-4/h3H2,1-2H3
- InChIKey: CDCFMFTWXASYGO-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(CCl)C(=C1[N+](=O)[O-])C
計算された属性
- せいみつぶんしりょう: 189.0305042g/mol
- どういたいしつりょう: 189.0305042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 63.6Ų
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229207-5.0g |
1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole |
51355-91-0 | 95% | 5.0g |
$697.0 | 2024-06-20 | |
abcr | AB408162-5 g |
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole |
51355-91-0 | 5g |
€752.70 | 2022-03-02 | ||
Chemenu | CM313980-5g |
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole |
51355-91-0 | 95% | 5g |
$853 | 2021-08-18 | |
Fluorochem | 025946-5g |
1-Chloromethyl-3,5-dimethyl-4-nitro-1H-pyrazole |
51355-91-0 | 5g |
£591.00 | 2022-03-01 | ||
abcr | AB408162-1g |
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole; . |
51355-91-0 | 1g |
€392.00 | 2023-09-05 | ||
abcr | AB408162-5g |
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole; . |
51355-91-0 | 5g |
€1032.00 | 2023-09-05 | ||
A2B Chem LLC | AG28138-5g |
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1h-pyrazole |
51355-91-0 | 5g |
$269.00 | 2024-04-19 | ||
Key Organics Ltd | PS-13598-5mg |
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole |
51355-91-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Crysdot LLC | CD11112933-1g |
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole |
51355-91-0 | 95+% | 1g |
$320 | 2024-07-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353457-1g |
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1h-pyrazole |
51355-91-0 | 95+% | 1g |
¥540.00 | 2024-05-10 |
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazoleに関する追加情報
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 51355-91-0): A Comprehensive Overview
1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 51355-91-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyrazole derivative features a unique molecular structure with a chloromethyl group at the 1-position, making it a versatile intermediate for synthesizing more complex molecules. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery and crop protection formulations.
The chemical structure of 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole consists of a five-membered aromatic ring containing two nitrogen atoms (pyrazole core), with methyl groups at the 3 and 5 positions, a nitro group at the 4 position, and a reactive chloromethyl substituent at the 1 position. This specific arrangement of functional groups contributes to its unique chemical reactivity, which is particularly valuable in medicinal chemistry for creating targeted molecular architectures. Current trends in pharmaceutical research indicate growing demand for such functionalized pyrazole building blocks as they enable efficient synthesis of potential drug candidates.
In the context of recent scientific developments, 51355-91-0 has shown promise as a key intermediate in the synthesis of various biologically active compounds. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyrazole ring creates interesting electronic properties that can be exploited in drug design. Pharmaceutical researchers are particularly interested in how this chloromethyl pyrazole derivative can be used to develop novel enzyme inhibitors or receptor modulators, especially in therapeutic areas like inflammation and metabolic disorders.
The agrochemical industry has also shown interest in 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole as a potential precursor for crop protection agents. The compound's structural features make it suitable for developing new pesticide intermediates with improved efficacy and environmental profiles. With increasing global focus on sustainable agriculture and reduced environmental impact of agrochemicals, this nitropyrazole derivative offers opportunities for creating next-generation plant protection products that meet stringent regulatory requirements.
From a synthetic chemistry perspective, the chloromethyl group in 51355-91-0 provides an excellent handle for further functionalization through nucleophilic substitution reactions. This characteristic makes the compound particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs. Recent publications have highlighted its use in creating diverse molecular libraries for high-throughput screening against various biological targets.
Quality control and analytical characterization of 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole are critical aspects for researchers working with this compound. Advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry are typically employed to ensure purity and confirm structural identity. The compound typically appears as a crystalline solid with specific solubility characteristics that are important for its handling and application in various synthetic protocols.
Storage and handling recommendations for 51355-91-0 follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper precautions should be taken due to the presence of reactive functional groups. The compound should be stored in a cool, dry place, protected from moisture and light to maintain stability over extended periods.
The market for pyrazole derivatives like 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has shown steady growth, driven by increasing R&D activities in both pharmaceutical and agrochemical sectors. Custom synthesis providers and fine chemical manufacturers have reported growing demand for such specialized intermediates, particularly from research institutions and innovative drug development companies.
Recent patent literature reveals several applications of 51355-91-0 in developing novel therapeutic agents. The compound's versatility as a building block has led to its incorporation in various drug discovery programs targeting diverse disease areas. This aligns with current trends in medicinal chemistry that emphasize the importance of heterocyclic scaffolds for creating pharmacologically active molecules with improved drug-like properties.
Environmental and regulatory considerations for 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole are important factors in its commercial applications. While the compound itself is primarily used in controlled research settings, derivatives developed from it must undergo thorough evaluation to meet global chemical regulations. This aspect has become increasingly important as regulatory frameworks for chemicals continue to evolve worldwide.
Future research directions for 51355-91-0 may explore its potential in emerging areas such as materials science or specialty chemicals. The unique combination of functional groups in this pyrazole derivative could lend itself to applications beyond life sciences, possibly in electronic materials or advanced polymer systems. Such interdisciplinary applications represent an exciting frontier for this versatile chemical building block.
For researchers sourcing 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, quality assurance and reliable supply chains are crucial considerations. Reputable chemical suppliers typically provide comprehensive technical data sheets and certificates of analysis to support research applications. The compound is generally available in research quantities from specialty chemical providers serving the pharmaceutical and agrochemical innovation sectors.
In summary, 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 51355-91-0) represents an important nitro-substituted pyrazole derivative with significant potential in multiple research domains. Its unique structural features and chemical reactivity make it a valuable intermediate for medicinal chemistry and agrochemical development. As scientific understanding of heterocyclic compounds continues to advance, this specialized pyrazole derivative is likely to find even broader applications in cutting-edge research and industrial innovation.
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